molecular formula C14H9BrClNO4S2 B1451195 4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol CAS No. 1027069-88-0

4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol

Cat. No.: B1451195
CAS No.: 1027069-88-0
M. Wt: 434.7 g/mol
InChI Key: AJFZJGPPJQFPAU-UHFFFAOYSA-N
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Description

4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol is a complex organic compound with significant applications in scientific research, particularly in the fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable tool in various experimental and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol typically involves multiple steps, starting with the preparation of the indole core. The introduction of the bromo, phenylsulfonyl, and chlorosulfonyl groups is achieved through a series of substitution reactions. Common reagents used in these reactions include bromine, phenylsulfonyl chloride, and chlorosulfonic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large-scale reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dehalogenated or desulfonylated derivatives .

Scientific Research Applications

4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-phenylsulfonylindole
  • 3-Chlorosulfonylindole
  • 1-Phenylsulfonylindole

Uniqueness

4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol is unique due to the presence of both bromo and chlorosulfonyl groups, which confer distinct reactivity and functional properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-bromoindole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO4S2/c15-11-7-4-8-12-14(11)13(22(16,18)19)9-17(12)23(20,21)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFZJGPPJQFPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673963
Record name 1-(Benzenesulfonyl)-4-bromo-1H-indole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027069-88-0
Record name 1-(Benzenesulfonyl)-4-bromo-1H-indole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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